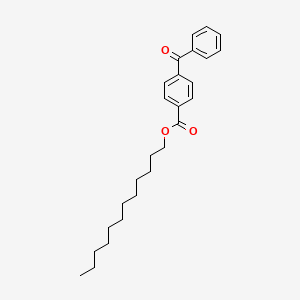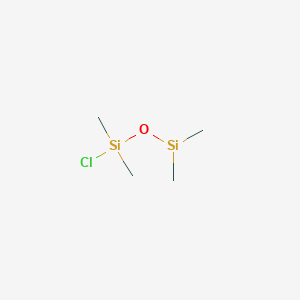
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes seven chlorine atoms and nine fluorine atoms attached to a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane typically involves multiple steps, starting with the preparation of the heptane backbone. The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents used in these reactions include chlorine gas and fluorine gas, often in the presence of catalysts such as iron or aluminum chloride. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and chromatography, is essential to purify the final product and remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized heptanes.
科学研究应用
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenation reactions and the effects of multiple halogen atoms on chemical reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns for improved pharmacokinetics.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its unique halogenation profile.
作用机制
The mechanism of action of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane involves its interactions with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
相似化合物的比较
Similar Compounds
1,1,1,3,3,5,5-Heptachlorohexane: A similar compound with a hexane backbone, characterized by seven chlorine atoms.
1,1,1,2,3,3,3-Heptachloropropane: A compound with a propane backbone and seven chlorine atoms.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A biphenyl derivative with seven chlorine atoms.
Uniqueness
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is unique due to its combination of both chlorine and fluorine atoms on a heptane backbone. This dual halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
53281-02-0 |
|---|---|
分子式 |
C7Cl7F9 |
分子量 |
503.2 g/mol |
IUPAC 名称 |
1,1,1,3,5,7,7-heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane |
InChI |
InChI=1S/C7Cl7F9/c8-1(15,4(19,20)6(10,11)12)3(17,18)2(9,16)5(21,22)7(13,14)23 |
InChI 键 |
UWWJJXVSRFPYSS-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)



![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
